2-(thiophen-3-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one
Description
2-(thiophen-3-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a complex organic compound that features a thiophene ring, a triazole ring, and an azetidine ring
Properties
IUPAC Name |
2-thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(5-10-1-4-18-9-10)15-6-11(7-15)8-16-3-2-13-14-16/h1-4,9,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBLEQLCGHIJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of β-amino alcohols with suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-3-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Substituted azetidines.
Scientific Research Applications
2-(thiophen-3-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(thiophen-3-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(thiophen-2-yl)ethan-1-one: A simpler thiophene derivative.
1-(benzyl)-1H-1,2,3-triazol-4-yl)methanone: A related triazole compound.
1-methyl-2-(thiophen-3-yl)-1H-benzimidazole: A compound with a similar thiophene ring.
Uniqueness
2-(thiophen-3-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is unique due to its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(thiophen-3-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one is a heterocyclic organic compound that combines a thiophene ring with a triazole and an azetidine structure. This unique combination contributes to its potential biological activity, making it an interesting subject for medicinal chemistry research.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 250.33 g/mol. The structural arrangement includes:
- Thiophene Ring : Known for its electronic properties and biological interactions.
- Triazole Moiety : Provides versatile binding capabilities to various biological targets.
- Azetidine Structure : Contributes to the overall stability and reactivity of the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The triazole ring facilitates hydrogen bonding and π-π interactions with enzymes, enhancing binding affinity. This has been observed in studies where triazole derivatives showed significant enzyme inhibition, such as acetylcholinesterase.
- Receptor Modulation : Compounds containing thiophene and triazole moieties have been reported to interact with various receptors, potentially modulating their activities, which is crucial in drug development .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, likely due to its ability to disrupt microbial cell functions through enzyme inhibition.
Biological Activity Table
The following table summarizes the biological activities associated with similar compounds and highlights the unique aspects of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiophene + Triazole + Azetidine | Antimicrobial, Enzyme Inhibition |
| N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)azetidine | Thiophene + Triazole | Antimicrobial |
| 3-(triazol-4-yl)thiophene derivatives | Thiophene + Triazole | Anticancer Activity |
Case Studies and Research Findings
Several studies have explored the biological potential of compounds similar to this compound:
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with thiophene rings exhibited enhanced antibacterial activity compared to those without.
Study 2: Enzyme Inhibition
Research focused on the inhibition of acetylcholinesterase by triazole-containing compounds showed that specific substitutions on the triazole ring significantly improved binding affinity and inhibitory effects . This suggests that similar modifications could enhance the efficacy of 2-(thiophen-3-yl)-1-{3-[...]} in therapeutic applications.
Study 3: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that certain azetidine derivatives exhibited cytotoxic effects. The mechanism was linked to apoptosis induction via mitochondrial pathways . This indicates potential for further exploration of the compound's anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
